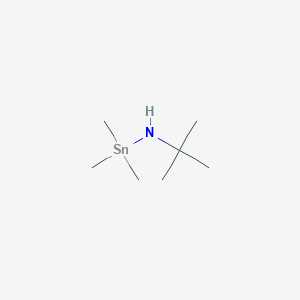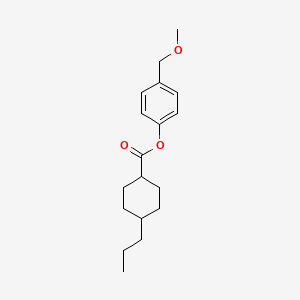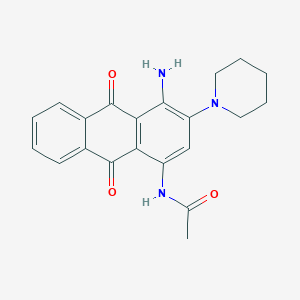![molecular formula C10H13NO2 B14425118 Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 81626-21-3](/img/structure/B14425118.png)
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- typically involves the reaction of formamide with a chiral alcohol, such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of formamides generally involves the carbonylation of ammonia or the aminolysis of esters. For this specific compound, the process may include additional steps to introduce the chiral centers and the phenylethyl group, ensuring the correct stereochemistry is achieved .
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formamide group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but lacks the chiral centers and phenylethyl group.
N-Methylformamide (NMF): Another formamide derivative used in industrial applications but with different functional groups.
Uniqueness: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is unique due to its chiral centers and the presence of a phenylethyl group, which imparts specific chemical and biological properties not found in simpler formamides .
Eigenschaften
CAS-Nummer |
81626-21-3 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m1/s1 |
InChI-Schlüssel |
QFNZWJWWABAZNV-PSASIEDQSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC=O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
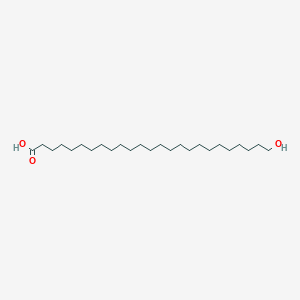
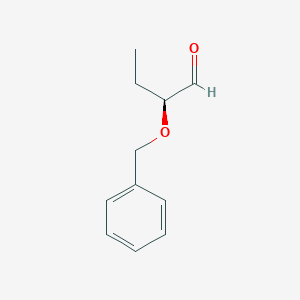
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
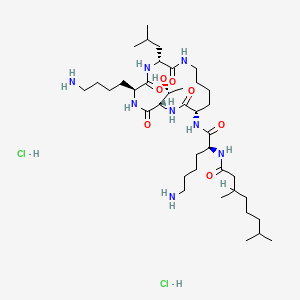
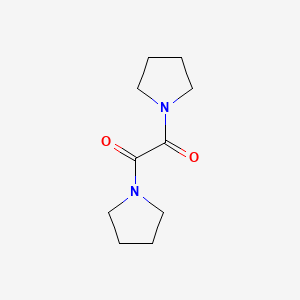
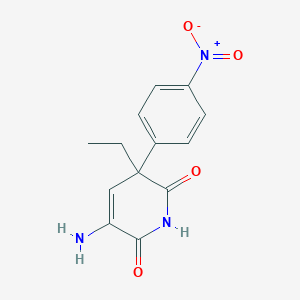
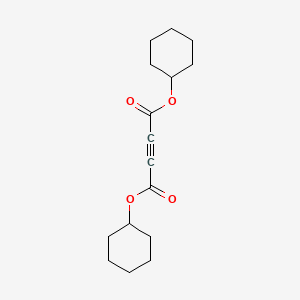
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
